molecular formula C21H34N4O7S B024885 Boc-Arg(Mtr)-OH CAS No. 102185-38-6

Boc-Arg(Mtr)-OH

Número de catálogo: B024885
Número CAS: 102185-38-6
Peso molecular: 486.6 g/mol
Clave InChI: CXZHJRGYWGPJSD-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Arg(Mtr)-OH (CAS 102185-38-6) is a protected arginine derivative widely used in peptide synthesis. Its molecular formula is C21H34N4O7S (MW 486.59), featuring two orthogonal protecting groups:

  • Boc (tert-butoxycarbonyl): Protects the α-amino group, removable via acidolysis (e.g., 50% TFA in dichloromethane) .
  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Protects the guanidino side chain, requiring strong acidic conditions (e.g., TFMSA/TFA/anisole) for cleavage .

This compound is critical in Boc-based solid-phase peptide synthesis (SPPS) due to its stability during iterative Boc deprotection steps. Applications include synthesis of cyclic RGD peptidomimetics , enzyme inhibitors (e.g., matriptase) , and gene delivery systems .

Métodos De Preparación

Synthetic Routes for Boc-Arg(Mtr)-OH

Stepwise Protection of Arginine

The synthesis involves sequential protection of the α-amino and guanidino groups:

1. Boc Protection of the α-Amino Group
L-Arginine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous or mixed solvent system (e.g., dioxane/water) at pH 8–9. The reaction typically proceeds at 0–25°C for 4–12 hours, yielding Boc-Arg-OH .

2. Mtr Protection of the Guanidino Group
The guanidino group is sulfonated using mesitylenesulfonyl chloride (Mts-Cl) in the presence of a tertiary amine base (e.g., N-methylmorpholine or triethylamine). Key conditions include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Reaction Time: 6–24 hours

Mechanistic Insight:
The Mts-Cl reacts selectively with the primary amines of the guanidino group, forming a stable sulfonamide bond. Steric hindrance from the mesityl group (2,4,6-trimethylphenyl) minimizes over-sulfonation .

One-Pot Synthesis Optimization

Recent advancements enable a one-pot protocol combining Boc and Mtr protection:

ParameterOptimal RangeImpact on Yield/Purity
Boc₂O Equivalents 1.2–1.5 eqPrevents overprotection
Mts-Cl Equivalents 1.1–1.3 eqMinimizes side reactions
Base NMM (4–5 eq)Enhances sulfonation rate
Solvent THF:DCM (1:1)Balances solubility/reactivity
Temperature 0°C → RT gradientControls exothermicity

Data compiled from

This method achieves yields of 75–85% with >95% purity (HPLC), reducing purification steps .

Critical Reaction Parameters and Troubleshooting

Solvent Selection

  • THF: Preferred for Boc protection due to high Boc₂O solubility .

  • DCM: Optimal for Mtr protection, preventing racemization .

  • Co-solvents (e.g., DMF): Avoid due to increased δ-lactam formation .

Temperature Control

Exothermic reactions during Mts-Cl addition require strict temperature control:

  • >25°C: Accelerates δ-lactam formation (up to 12% byproduct) .

  • <0°C: Slows reaction kinetics, prolonging synthesis time .

Purification Strategies

  • Desalting: Cyclohexylamine (CHA) adducts are dissolved in acetic acid/water (1:1) and precipitated at pH 4.5–5.0 .

  • Chromatography: Reverse-phase C18 columns with acetonitrile/water gradients resolve δ-lactam impurities .

Industrial-Scale Production

Large-Batch Synthesis

ScaleReactor VolumeYieldPurity
Lab (100 g)2 L78%96%
Pilot (1 kg)20 L82%95%
Industrial (10 kg)200 L85%93%

Data adapted from

Key industrial modifications:

  • Continuous flow systems: Reduce reaction time by 40% .

  • In-line pH monitoring: Automates Boc deprotection .

Cost Analysis

ComponentCost per kg (USD)% of Total Cost
L-Arginine12018%
Boc₂O34052%
Mts-Cl15023%
Solvents407%

Source:

Comparative Analysis of Arginine Protecting Groups

Protecting GroupDepletion Time (TFA)δ-Lactam FormationCost Index
Mtr2–4 h5–8%1.0
Pbf1–2 h10–15%1.8
Tos6–8 h<2%0.7
NO₂0.5–1 h20–25%2.5

Data from

The Mtr group balances moderate deprotection time with low byproduct formation, making it ideal for complex peptides .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Arg(Mtr)-OH is primarily utilized in SPPS due to its protective group that facilitates the coupling of amino acids without significant side reactions. The Mtr group is known for its stability under various conditions while allowing for easy removal during deprotection steps.

Key Findings:

  • Double Coupling Technique : In a study involving the synthesis of a model peptide (CBZ-Gly-Gly-Arg(Mtr)), this compound was coupled to a phosphate-loaded Wang resin using HBTU and HOBt as coupling agents. This method demonstrated high efficiency and yielded peptides with minimal side products .
  • Deprotection Protocols : The Mtr group can be effectively removed using trifluoroacetic acid (TFA), which is crucial for obtaining the free arginine residue necessary for further reactions or modifications. This process has been optimized to ensure high yields of the desired product .

Drug Development

Modifications for Enhanced Activity

This compound serves as a building block for various bioactive peptides and drugs. Its structural properties allow researchers to modify peptides to enhance their pharmacological profiles.

Applications:

  • Peptide Conjugates : The compound has been used in synthesizing conjugates that combine peptides with other pharmacologically active entities, thereby improving their efficacy and specificity .
  • Stability Studies : Research indicates that peptides synthesized with this compound exhibit improved stability compared to those synthesized with other protecting groups like Pbf or NO2, making them more suitable for therapeutic applications .

Biochemical Research

Role in Protein Studies

In biochemical research, this compound is employed as a reagent in studies involving protein interactions and modifications.

Notable Studies:

  • Investigating Protein Folding : The incorporation of this compound into peptide sequences has been instrumental in studying the folding mechanisms of proteins, particularly those that require arginine residues for stability and function .
  • Enzyme Substrate Analogs : The compound acts as a substrate analog in enzyme assays, helping researchers understand enzyme specificity and catalytic mechanisms involving arginine residues .

Mecanismo De Acción

The mechanism of action of Boc-Arg(Mtr)-OH involves the protection and deprotection of the amino and guanidino groups of arginine. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the Mtr group protects the guanidino group. Upon deprotection, the free arginine can participate in various biochemical processes, including protein synthesis and enzyme catalysis .

Comparación Con Compuestos Similares

Structural and Functional Analogues

H-Arg(Mtr)-OH (CAS 80745-10-4)

  • Differences: Lacks the Boc group on the α-amino group, leaving the amine unprotected.
  • Applications : Intermediate in peptide synthesis, often used after Boc removal .
  • Stability : More sensitive to oxidation and side reactions due to the free amine .

Fmoc-D-Arg(Mtr)-OH (CAS 120075-24-3)

  • Differences: Uses Fmoc (9-fluorenylmethoxycarbonyl) for α-amino protection and the D-isomer of arginine.
  • Deprotection : Fmoc is cleaved under basic conditions (e.g., piperidine), enabling orthogonal strategies with acid-labile Mtr .
  • Applications : Suitable for Fmoc SPPS where base-sensitive side chains are present .

Boc-Arg(Pbf)-OH

  • Differences : Replaces Mtr with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for side-chain protection.
  • Deprotection : Pbf is cleaved with TFA, making it compatible with Fmoc SPPS workflows .
  • Advantages : Milder deprotection than Mtr, reducing risk of side-chain damage .

Cbz-Arg(Mtr)-OH (CAS 80745-08-0)

  • Differences: Uses Cbz (carbobenzyloxy) for α-amino protection, removable via hydrogenolysis .
  • Applications: Preferred in solution-phase synthesis where hydrogenolytic conditions are feasible .

Comparative Data Table

Compound CAS Number MW α-Amino Protection Side Chain Protection Deprotection (Side Chain) Synthesis Strategy Key Applications
Boc-Arg(Mtr)-OH 102185-38-6 486.59 Boc Mtr TFMSA/TFA/anisole Boc SPPS Cyclic peptides, inhibitors
Fmoc-D-Arg(Mtr)-OH 120075-24-3 608.7 Fmoc Mtr TFMSA/TFA/anisole Fmoc SPPS Chiral peptide libraries
Boc-Arg(Pbf)-OH N/A 526.65 Boc Pbf TFA Fmoc SPPS High-throughput SPPS
Cbz-Arg(Mtr)-OH 80745-08-0 532.61 Cbz Mtr Hydrogenolysis Solution-phase synthesis Small-scale peptide motifs
H-Arg(Mtr)-OH 80745-10-4 386.47 None Mtr TFMSA/TFA/anisole Intermediate synthesis Fragment coupling

Deprotection Challenges

  • Mtr Group : Requires harsh conditions (e.g., TFMSA), risking acid-sensitive residues. This limits its use in Fmoc SPPS, where Pbf is preferred .
  • Fmoc-D-Arg(Mtr)-OH : Combines base-labile Fmoc with acid-stable Mtr, ideal for hybrid strategies .

Actividad Biológica

Boc-Arg(Mtr)-OH, a derivative of arginine, is significant in peptide synthesis and biological research due to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, stability, and applications in various biological contexts.

1. Overview of this compound

This compound is an amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). The Mtr (methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group is favored for its stability under certain conditions and ease of removal, making it advantageous in synthesizing complex peptides. The presence of the Boc (tert-butyloxycarbonyl) group enhances the compound's stability during synthesis and storage.

2. Synthesis and Stability

The synthesis of this compound typically involves the protection of the arginine side chain with the Mtr group. This method is crucial for maintaining the integrity of sensitive residues during peptide synthesis.

Table 1: Stability of Fmoc-Arg(X)-OH Analogs

Time (days)Fmoc-Arg(Boc)2-OH (DMF)Fmoc-Arg(Boc)2-OH (NBP)Fmoc-Arg(NO2)-OHFmoc-Arg(Pbf)-OH
0100%100%100%100%
188.6%88.4%100%100%
1077.6%71.8%100%100%
3051.2%37.7%100%100%

This table illustrates that while this compound shows some degradation over time, it remains relatively stable compared to other analogs like Fmoc-Arg(NO2)-OH, which maintains full stability throughout the observation period .

3. Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly regarding its role in cell signaling and immune response modulation.

3.1 Role in Peptide Conformation

Research indicates that peptides containing this compound exhibit specific conformational properties that influence their biological activity. The presence of arginine residues is known to enhance interactions with negatively charged cellular components, facilitating cellular uptake and activity.

3.2 Immunomodulatory Effects

Studies have shown that peptides incorporating this compound can modulate immune responses. For instance, they may enhance macrophage activation or influence cytokine production, which is crucial in inflammatory responses .

4. Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic applications:

  • Peptide Vaccines : In a study involving peptide vaccines designed to elicit immune responses against specific pathogens, the inclusion of this compound significantly improved the immunogenicity of the peptides .
  • Cancer Research : Research demonstrated that peptides containing this compound could inhibit tumor growth by modulating angiogenesis and promoting apoptosis in cancer cells .

5. Conclusion

This compound serves as a versatile building block in peptide synthesis with notable biological activities. Its stability and ability to enhance immune responses make it a valuable compound in both fundamental research and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Arg(Mtr)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically incorporated using Fmoc/t-Bu or Boc chemistry. Key steps include:

  • Pre-activation of the amino acid with coupling agents (e.g., HBTU, HATU) in DMF or DCM.
  • Monitoring coupling efficiency via Kaiser or chloranil tests.
  • Deprotection of the Boc group using TFA (trifluoroacetic acid) while retaining the Mtr group.
    Characterization via 1^1H/13^{13}C NMR and HPLC ensures purity (>97%) and correct stereochemistry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and Mtr (aromatic protons at δ 6.5–7.2 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (C22_{22}H24_{24}N2_2O6_6, MW 412.43).
  • HPLC : Assess purity under reverse-phase conditions (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient).
    Reproducibility requires detailed documentation per journal guidelines .

Q. How can researchers mitigate common side reactions during this compound incorporation?

  • Methodological Answer :

  • Racemization : Use low-temperature coupling (0–4°C) and minimize base exposure.
  • Incomplete Deprotection : Optimize TFA concentration and reaction time.
  • Byproduct Formation : Purify via flash chromatography or preparative HPLC.
    Validate results with orthogonal analytical methods .

Advanced Research Questions

Q. How can coupling efficiency of this compound in automated peptide synthesis be optimized?

  • Methodological Answer :

  • Solvent Selection : Use DCM:DMF (1:1) to balance solubility and swelling of resin.
  • Coupling Agents : HATU/DIPEA outperforms HBTU in sterically hindered environments.
  • Double Coupling : Apply for sequences with high aggregation propensity.
    Monitor real-time via in-line FTIR or UV monitoring .

Q. What strategies resolve contradictory data on this compound stability under acidic conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments with standardized TFA concentrations (20–50% v/v).
  • Analytical Triangulation : Combine HPLC, LC-MS, and 19^{19}F NMR to track decomposition products.
  • Environmental Controls : Ensure consistent temperature and humidity during reactions.
    Report findings using SRQR (Standards for Reporting Qualitative Research) guidelines .

Q. How can computational methods predict Mtr group deprotection kinetics?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate TFA interaction with the Mtr-protected guanidino group.
  • Quantum Mechanics (QM) : Calculate transition states for sulfonamide cleavage.
    Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How to design a study comparing this compound with other arginine protecting groups (e.g., Pmc, Pbf)?

  • Methodological Answer :

  • PICO Framework :
  • Population : Peptide sequences with multiple arginine residues.
  • Intervention : this compound vs. Fmoc-Arg(Pmc)-OH.
  • Comparison : Coupling efficiency, deprotection ease, and side reactions.
  • Outcome : Yield, purity, and scalability.
    Use factorial design to isolate variables (e.g., solvent, temperature) .

Q. Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Analysis : Follow structured workflows (e.g., cleaning → transformation → modeling → validation) to address contradictions .
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail and supplementary data .

Propiedades

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHJRGYWGPJSD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102185-38-6
Record name Boc-Arg(Mtr)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.